(1-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol
Description
Properties
IUPAC Name |
[1-(2-chloropyridin-4-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-11-7-10(1-4-13-11)14-5-2-9(8-15)3-6-14/h1,4,7,9,15H,2-3,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXCEEZFECAIIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals.
Mode of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities. They are used in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents.
Biochemical Analysis
Biochemical Properties
(1-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with liver carboxyesterase (CES1), which converts it into its active form. This interaction is crucial for its biochemical activity, as it enables the compound to exert its effects on target biomolecules. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and contributing to various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to selectively inhibit PCSK9 protein synthesis, which plays a role in cholesterol metabolism. This inhibition can lead to changes in gene expression and alterations in cellular metabolism, ultimately affecting cell function. Furthermore, this compound may impact other cellular processes, such as cell proliferation and apoptosis, depending on the specific cellular context.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, such as liver carboxyesterase (CES1), which converts it into its active form. This active form then selectively inhibits PCSK9 protein synthesis, leading to a decrease in PCSK9 levels and subsequent effects on cholesterol metabolism. Additionally, this compound may interact with other biomolecules, modulating their activity and contributing to its overall molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under certain conditions, but its degradation can occur over time, leading to a decrease in its activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of considering temporal effects when studying this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound is well tolerated in rats and monkeys at certain dosages, with effective inhibition of PCSK9 protein synthesis observed at specific dose levels. At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the appropriate dosage for therapeutic applications. Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is converted into its active form by liver carboxyesterase (CES1), which plays a crucial role in its metabolic pathway. This conversion is essential for the compound’s activity, as it enables it to exert its effects on target biomolecules. Additionally, this compound may affect metabolic flux and metabolite levels, contributing to its overall metabolic profile.
Biological Activity
(1-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, structure-activity relationships (SAR), and relevant case studies.
Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with a chloropyridine moiety. This unique structure is believed to influence its biological activity by facilitating interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit enzymes such as acetylcholinesterase, which is crucial in neurotransmission and has implications in neurodegenerative diseases.
- Anticancer Activity: Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable solubility profiles in organic solvents but limited solubility in water. This characteristic may affect its bioavailability and therapeutic efficacy.
Structure-Activity Relationships (SAR)
The SAR analysis of similar compounds indicates that modifications to the piperidine or pyridine rings can significantly alter biological activity. For instance, substituents on the aromatic rings can enhance or diminish enzyme inhibition potency.
| Compound | Structure | Biological Activity |
|---|---|---|
| A | 1-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol | Enzyme inhibitor, potential anticancer |
| B | 1-(4-Nitrophenyl)piperidin-4-yl)methanol | Antimicrobial properties |
| C | 1-(4-Aminophenyl)piperidin-4-yl)methanol | Different reactivity and activity profile |
Case Study 1: Anticancer Activity
A study evaluating the effects of this compound on colon cancer cell lines demonstrated significant cytotoxicity. The compound was found to induce apoptosis in DLD-1 cells, leading to reduced tumor growth in xenograft models.
Case Study 2: Enzyme Inhibition
Research conducted on enzyme inhibition revealed that this compound effectively inhibited acetylcholinesterase with an IC50 value comparable to known inhibitors. This suggests potential applications in treating Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
The table below compares key structural and functional attributes of (1-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol with similar compounds:
Key Observations:
Chloropyridinyl vs. Chlorobenzyl/Pyrimidinyl: The 2-chloropyridin-4-yl group in the target compound introduces a nitrogen atom in the aromatic ring, which may enhance solubility and hydrogen-bonding capacity compared to chlorobenzyl () or chloropyrimidinyl () analogues. Pyridine’s electron-deficient nature could also influence metabolic stability .
Hydroxymethyl Position :
- Alcohol analogues like compound 7 () with a hydroxymethyl group at the piperidine 4-position exhibit potent antiplasmodial activity (IC₅₀ = 1.03 µg/mL), suggesting that this group is critical for targeting Plasmodium parasites. The target compound’s hydroxymethyl group may confer similar advantages in other therapeutic contexts .
Fluorine and Methoxy Substituents :
- Fluorine in compound 7 () and 4-fluorophenethyl in ’s compound may improve bioavailability due to fluorine’s electronegativity and small size. Methoxy groups () could enhance lipophilicity and membrane penetration .
Preparation Methods
Step 1: Acylation (Formation of Acid Chloride)
- Starting Material: 2-Chloroisonicotinic acid (2-chloropyridine-4-carboxylic acid)
- Reagents: Thionyl chloride (SOCl₂) or other chlorinating agents commonly used for acid chloride formation
- Conditions: Typically reflux in an inert solvent such as dichloromethane or toluene under anhydrous conditions
- Outcome: Formation of 2-chloropyridine-4-carbonyl chloride (acid chloride) without isolation or purification before the next step
This step is crucial for activating the carboxylic acid group to a more reactive acyl chloride, facilitating the subsequent nucleophilic substitution by piperidine.
Step 2: Amide Formation (Reaction with Piperidine)
- Reactants: The acid chloride generated in Step 1 and piperidine
- Conditions: The acid chloride solution is added directly to piperidine, often in the presence of a base such as triethylamine or N,N-diisopropylethylamine (DIPEA) to neutralize HCl formed
- Solvent: Common organic solvents like dichloromethane or toluene
- Reaction: Nucleophilic acyl substitution where piperidine nitrogen attacks the acyl chloride, forming (2-chloropyridin-4-yl)-piperidin-1-yl-methanone (amide intermediate)
- Advantages: Direct use of acid chloride without isolation reduces processing steps and potential loss
Step 3: Reduction of Amide to Alcohol
- Starting Material: (2-chloropyridin-4-yl)-piperidin-1-yl-methanone (amide intermediate)
- Reagents: Sodium borohydride (NaBH₄) or other mild reducing agents capable of reducing amides to amines/alcohols
- Conditions: Typically conducted in protic solvents such as ethanol or methanol, sometimes with controlled temperature to optimize selectivity
- Outcome: Reduction of the carbonyl group to the corresponding alcohol yields (1-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol
Summary Table of Preparation Steps
| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1 | Acylation | 2-Chloroisonicotinic acid | Thionyl chloride, reflux, inert solvent | 2-Chloropyridine-4-carbonyl chloride | No isolation, direct use in step 2 |
| 2 | Amide formation | Acid chloride + Piperidine | Base (e.g., triethylamine), dichloromethane | (2-Chloropyridin-4-yl)-piperidin-1-yl-methanone | Efficient nucleophilic substitution |
| 3 | Reduction | Amide intermediate | Sodium borohydride, ethanol/methanol | This compound | Mild reduction, high yield |
Research Findings and Optimization Notes
- The described method achieves overall yields above 80% , indicating high efficiency and practical scalability.
- Using 2-chloroisonicotinic acid as a readily available and inexpensive starting material significantly reduces production costs.
- The direct use of acid chloride without isolation simplifies the process, reducing time and solvent consumption.
- Mild reducing agents like sodium borohydride allow selective reduction of the amide to the alcohol without over-reduction or side reactions.
- Reaction conditions such as solvent choice, temperature control, and stoichiometry of reagents are critical for maximizing purity and yield.
- The process is suitable for industrial scale-up due to fewer steps and straightforward purification.
Q & A
Basic: How can the synthesis of (1-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol be optimized for high yield and purity?
Methodological Answer:
The synthesis typically involves alkylation of piperidine derivatives with 2-chloropyridin-4-yl precursors. Key steps include:
- Catalyst Selection : Use of sodium hydride or potassium carbonate as a base to facilitate nucleophilic substitution .
- Solvent Optimization : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency .
- Temperature Control : Reactions are often conducted at 50–80°C to balance reaction rate and side-product formation .
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures purity >95% .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the chloropyridinyl group (δ 8.3–8.5 ppm for aromatic protons) and piperidine backbone (δ 1.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 257.1) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- First Aid : Immediate rinsing with water for eye/skin contact; seek medical attention if irritation persists .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogues targeting specific receptors?
Methodological Answer:
- Core Modifications :
- Piperidine Ring : Substitution at the 4-position (e.g., hydroxymethyl groups) enhances hydrogen bonding with enzymes .
- Chloropyridinyl Group : The chloro substituent improves lipophilicity and receptor binding affinity .
- Functional Group Introduction : Adding aminomethyl or fluorinated groups (see analogues in ) can alter pharmacokinetic properties.
- Assay Validation : Use surface plasmon resonance (SPR) or molecular docking to quantify binding affinities .
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Source Verification : Cross-check purity data (e.g., HPLC traces) from conflicting studies, as impurities (e.g., unreacted precursors) may skew results .
- Experimental Reproducibility : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
- Meta-Analysis : Compare results across structurally similar compounds (e.g., fluoropyridinyl or benzylpiperidine derivatives) to identify trends .
Advanced: What strategies are effective for designing this compound derivatives with improved metabolic stability?
Methodological Answer:
- Bioisosteric Replacement : Substitute the hydroxymethyl group with a trifluoromethyl or methoxy group to reduce oxidative metabolism .
- Prodrug Approach : Esterification of the methanol group enhances oral bioavailability .
- CYP450 Inhibition Assays : Screen derivatives against cytochrome P450 enzymes to identify metabolically stable candidates .
Advanced: How can computational modeling predict the compound’s interaction with neurological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to dopamine or serotonin receptors using software like GROMACS .
- Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bonding with the chloropyridinyl group) .
- ADMET Prediction : Tools like SwissADME estimate blood-brain barrier permeability and toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
